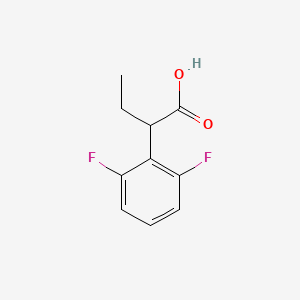

2-(2,6-difluorophenyl)butanoic Acid

Description

General Context of Organofluorine Compounds in Contemporary Organic Synthesis

Organofluorine chemistry, the study of compounds containing carbon-fluorine bonds, has a rich history dating back to the 19th century. sci-hub.senih.gov However, it is in recent decades that the field has truly blossomed, driven by the development of novel and more accessible fluorination methods. The introduction of fluorine can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a powerful tool in drug design and the creation of advanced materials. nih.govnih.gov The C-F bond is the strongest single bond to carbon, imparting significant thermal and chemical stability to fluorinated compounds. nih.gov

Overview of Butanoic Acid Derivatives as Synthetic Building Blocks

Butanoic acid and its derivatives are versatile building blocks in organic synthesis. fluorine1.ru Their carboxylic acid functionality allows for a wide range of chemical transformations, including esterification, amidation, and reduction. The four-carbon chain provides a flexible scaffold that can be readily modified to introduce various functional groups and stereocenters. In the context of drug discovery, butanoic acid derivatives have been explored for a variety of therapeutic applications. sigmaaldrich.com The combination of the butanoic acid scaffold with the unique properties of fluorine has led to the development of a new generation of synthetic intermediates with enhanced potential.

Significance of the 2-(2,6-Difluorophenyl)butanoic Acid Structural Motif in Academic Investigations

The this compound motif is of particular interest to the academic community due to the specific arrangement of its functional groups. The presence of two fluorine atoms on the phenyl ring at the 2 and 6 positions creates a unique electronic and steric environment. This disubstitution pattern can influence the conformation of the molecule and its interactions with other molecules, making it a valuable probe for studying molecular recognition and reaction mechanisms. While detailed academic studies specifically focused on this compound are not extensively documented in publicly available literature, the broader class of 2-arylpropanoic acids and related structures are widely investigated for their biological activities.

Historical Development of Research on Difluorophenyl-Containing Carboxylic Acids

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in chemical synthesis. The presence of the two fluorine atoms significantly influences its electronic and steric characteristics.

| Property | Value |

| Molecular Formula | C₁₀H₁₀F₂O₂ |

| Molecular Weight | 200.18 g/mol |

| Appearance | Not specified in available data |

| Melting Point | Not specified in available data |

| Boiling Point | Not specified in available data |

| pKa | Not specified in available data |

Spectroscopic Data

Spectroscopic data is essential for the characterization and identification of this compound.

| Spectroscopy | Key Features |

| ¹H NMR | The spectrum would be expected to show signals for the aromatic protons, the methine proton at the alpha-position to the carboxyl group, the methylene (B1212753) protons of the ethyl group, and the methyl protons of the ethyl group. The coupling patterns and chemical shifts would be influenced by the fluorine atoms. |

| ¹³C NMR | The spectrum would display distinct signals for each of the ten carbon atoms, with the chemical shifts of the aromatic carbons directly attached to fluorine showing characteristic splitting patterns (C-F coupling). |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | The IR spectrum would exhibit characteristic absorption bands for the carboxylic acid O-H stretch, the C=O stretch of the carbonyl group, and C-F stretching vibrations. |

Structure

3D Structure

Properties

Molecular Formula |

C10H10F2O2 |

|---|---|

Molecular Weight |

200.18 g/mol |

IUPAC Name |

2-(2,6-difluorophenyl)butanoic acid |

InChI |

InChI=1S/C10H10F2O2/c1-2-6(10(13)14)9-7(11)4-3-5-8(9)12/h3-6H,2H2,1H3,(H,13,14) |

InChI Key |

XNHOSUMKECMFSJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=C(C=CC=C1F)F)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 2,6 Difluorophenyl Butanoic Acid and Its Derivatives

Chiral Synthesis Approaches

The creation of the chiral center at the α-position to the difluorophenyl ring is a critical step in the synthesis of 2-(2,6-difluorophenyl)butanoic acid. Various strategies in asymmetric synthesis can be employed to achieve high enantiomeric purity.

Asymmetric Catalysis in C-C Bond Formation

Asymmetric catalysis offers an efficient route to establishing the chiral center. One potential strategy involves the catalytic asymmetric alkylation of a precursor. For instance, the enantioselective α-alkylation of a derivative of 2-(2,6-difluorophenyl)acetic acid using an ethylating agent in the presence of a chiral catalyst could provide the desired product. While specific examples for this exact substrate are not abundant in readily available literature, the principle is well-established for related 2-arylalkanoic acids. Catalytic systems often employ chiral phase-transfer catalysts or metal complexes with chiral ligands to control the stereochemical outcome of the alkylation. nih.govjku.at

Another approach could be the asymmetric conjugate addition of an organometallic reagent to a suitable α,β-unsaturated acceptor. For example, a rhodium-catalyzed asymmetric 1,4-addition of a 2,6-difluorophenylboronic acid to an ethyl but-2-enoate derivative, followed by hydrolysis, could yield the target acid. A similar large-scale synthesis of (S)-3-(4-bromophenyl)butanoic acid has been reported, demonstrating the feasibility of this methodology. orgsyn.org

Diastereoselective Synthesis of Butanoic Acid Scaffolds

The use of chiral auxiliaries is a powerful and reliable method for diastereoselective synthesis. In this approach, a chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical course of a reaction, and is subsequently removed. For the synthesis of this compound, 2-(2,6-difluorophenyl)acetic acid could be coupled to a chiral auxiliary, such as an Evans oxazolidinone or a chiral amine. google.com

The resulting chiral amide or ester enolate can then be alkylated with an ethyl halide. The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary, for instance by hydrolysis, affords the enantioenriched this compound. The diastereoselectivity of such alkylations can be very high, often exceeding 90% diastereomeric excess. orgsyn.orgillinois.edu

Enantiospecific Transformations for Stereocenter Introduction

Enantiospecific transformations starting from a chiral precursor can also be employed. For example, a chiral alcohol or amine containing the 2,6-difluorophenyl group could be converted to the butanoic acid derivative while retaining the stereochemical integrity of the initial chiral center.

Direct and Indirect Functionalization of the Butanoic Acid Chain

Once the this compound scaffold is established, further modifications of the butanoic acid chain can be undertaken to generate a variety of derivatives.

Alkylation Strategies at the α-Carbon

Alkylation at the α-carbon of this compound derivatives, such as its esters, can be achieved by deprotonation with a strong base like lithium diisopropylamide (LDA) to form an enolate, followed by reaction with an alkyl halide. This allows for the introduction of a second substituent at the α-position, leading to the formation of a quaternary carbon center. The choice of base and reaction conditions is crucial to avoid side reactions.

The following table summarizes representative alkylation reactions at the α-position of butanoic acid derivatives, which are analogous to potential transformations for this compound.

| Starting Material | Reagents | Product | Diastereomeric Excess (d.e.) |

| Chiral Tetrazolo[1,5-a]azepine | 1. LDA, 2. MeI | α-Methylated product | >98% |

| Chiral Tetrazolo[1,5-a]azepine | 1. LDA, 2. Allyl Bromide | α-Allylated product | 85% |

| Chiral Tetrazolo[1,5-a]azepine | 1. LDA, 2. Benzyl Bromide | α-Benzylated product | 75% |

Data adapted from studies on related chiral systems. orgsyn.org

Selective Reductions and Oxidations

The carboxylic acid group of this compound can be selectively reduced to the corresponding primary alcohol, 2-(2,6-difluorophenyl)butan-1-ol, using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This alcohol can then serve as a precursor for other functional group transformations.

Conversely, the corresponding alcohol, 2-(2,6-difluorophenyl)butan-1-ol, can be oxidized to the aldehyde or back to the carboxylic acid using a variety of oxidizing agents. For example, oxidation with pyridinium (B92312) chlorochromate (PCC) would likely yield the aldehyde, while stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) would furnish the carboxylic acid. The choice of oxidant allows for precise control over the oxidation state of the functional group.

Strategies for Incorporating the 2,6-Difluorophenyl Moiety

A crucial step in the synthesis of the target molecule is the formation of the bond between the phenyl ring and the butanoic acid chain. This is achieved through several established chemical reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for creating carbon-carbon bonds. nih.gov In the context of synthesizing derivatives of this compound, this reaction typically involves the coupling of an aryl halide with an organoboron compound, catalyzed by a palladium complex.

For instance, 2,6-difluorophenylboronic acid can be coupled with a suitable brominated butanoic acid ester. The reaction is facilitated by a palladium catalyst, such as Pd(dppf)Cl2, and a base. nih.govclaremont.edu The general scheme for this transformation is as follows:

Reaction Scheme:

2,6-Difluorophenylboronic Acid + Br-CH(CH₂CH₃)COOR → this compound Ester

This method offers good yields and is tolerant of a wide range of functional groups. nih.gov However, the reactivity of the boronic acid can be influenced by the presence of the two ortho-fluorine atoms, which can sometimes render the substrate inactive under standard conditions. researchgate.netnih.gov In such cases, modified conditions, including the use of specific ligands and additives like silver oxide, may be necessary to promote the reaction. nih.gov

Table 1: Conditions for Suzuki-Miyaura Coupling

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | K₂CO₃ | Toluene/Water | 80-100 | Modest to Good |

Data compiled from various sources on Suzuki-Miyaura coupling reactions. nih.govclaremont.edunih.govmdpi.com

Electrophilic aromatic substitution (EAS) is a fundamental reaction in organic chemistry where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.orgmasterorganicchemistry.com This strategy can be employed to introduce the butanoyl group or a precursor to it onto a 1,3-difluorobenzene (B1663923) ring.

One common EAS reaction is the Friedel-Crafts acylation. wikipedia.org In this reaction, an acyl halide or anhydride (B1165640) reacts with the aromatic ring in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). wikipedia.orgmasterorganicchemistry.com For the synthesis of a precursor to this compound, 1,3-difluorobenzene could be acylated with butanoyl chloride.

Reaction Scheme:

1,3-Difluorobenzene + CH₃CH₂CH₂COCl + AlCl₃ → 1-(2,6-Difluorophenyl)butan-1-one

The resulting ketone can then be further transformed into the desired carboxylic acid. It is important to note that the fluorine atoms are deactivating and ortho, para-directing. However, due to steric hindrance from the two ortho fluorine atoms, the incoming electrophile will preferentially add at the para position. Therefore, this method is more suitable for synthesizing isomers and not the target compound directly without further steps.

Conversion of Carboxylic Acid Precursors

Often, the synthesis does not directly yield the carboxylic acid but rather a precursor like an ester or a nitrile. These functional groups can then be converted to the final carboxylic acid.

Hydrolysis of Esters: The hydrolysis of an ester to a carboxylic acid is a common final step in many synthetic routes. libretexts.orglibretexts.org This reaction can be catalyzed by either an acid or a base. libretexts.orgchemguide.co.uk

Acid-catalyzed hydrolysis is a reversible reaction where the ester is heated with an excess of water in the presence of a strong acid catalyst. libretexts.orgchemguide.co.uk

Base-catalyzed hydrolysis , also known as saponification, is an irreversible reaction that yields a carboxylate salt. masterorganicchemistry.com The free carboxylic acid is then obtained by acidification of the salt. chemguide.co.ukmasterorganicchemistry.com This method is often preferred due to its irreversibility and easier product separation. chemguide.co.uk

Hydrolysis of Nitriles: Nitriles can be hydrolyzed to carboxylic acids under either acidic or alkaline conditions. lumenlearning.comchemguide.co.uklibretexts.org The reaction proceeds in two stages, first forming an amide, which is then further hydrolyzed to the carboxylic acid or its salt. chemguide.co.uk

Acidic hydrolysis involves heating the nitrile with a dilute acid, such as hydrochloric acid, to produce the free carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org

Alkaline hydrolysis involves heating the nitrile with a base, such as sodium hydroxide, which yields the salt of the carboxylic acid and ammonia (B1221849) gas. chemguide.co.uklibretexts.org Subsequent acidification is required to obtain the free carboxylic acid. chemguide.co.uk

The synthesis of carboxylic acids from nitriles can also be achieved through biotransformations using enzymes like nitrilase. researchgate.net

Carboxylation reactions involve the introduction of a carboxyl group into a molecule. One approach is the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with carbon dioxide. For the synthesis of this compound, a corresponding organometallic derivative of 1-bromo-2,6-difluorobenzene (B153491) could be prepared and then reacted with a suitable electrophile to introduce the butanoic acid moiety, followed by carboxylation.

More direct carboxylation methods are also being developed, which use carbon dioxide as a C1 synthon. researchgate.netorganic-chemistry.org These methods often require a catalyst and can proceed under milder conditions. For example, base-promoted C-H carboxylation of arenes has been demonstrated, although it may face challenges with less activated substrates. soton.ac.uk

Multi-Step Linear and Convergent Synthesis Strategies

The synthesis of this compound can be designed as either a linear or a convergent process. ibm.comsavemyexams.comsparkl.me

Linear Synthesis: In a linear synthesis, the final product is assembled in a step-by-step manner, with each step building upon the previous one. An example would be the Friedel-Crafts acylation of 1,3-difluorobenzene, followed by reduction of the ketone and subsequent oxidation to the carboxylic acid.

Convergent Synthesis: A convergent synthesis involves the separate synthesis of key fragments of the molecule, which are then combined in a later step. The Suzuki-Miyaura coupling described earlier is a classic example of a convergent strategy, where the 2,6-difluorophenyl moiety and the butanoic acid ester fragment are prepared separately and then joined together.

Sequential Reaction Schemes for Complex Architectures

The construction of this compound typically proceeds through a logical sequence of reactions, starting from readily available precursors. A common and effective strategy involves the alkylation of a phenylacetonitrile (B145931) derivative, followed by the hydrolysis of the nitrile group to a carboxylic acid. This approach provides a clear and controllable pathway to the target molecule.

A plausible and widely applicable synthetic route commences with 2,6-difluorobenzonitrile (B137791). This starting material can be synthesized from 2,6-dichlorobenzonitrile (B3417380) via a halogen exchange reaction with potassium fluoride (B91410) in a high-boiling polar aprotic solvent like sulfolane. chemicalbook.comsemanticscholar.org The resulting 2,6-difluorobenzonitrile possesses an acidic α-proton due to the electron-withdrawing effects of the nitrile group and the fluorine atoms on the aromatic ring. This acidity allows for its deprotonation by a suitable base to form a carbanion.

The subsequent step involves the alkylation of this carbanion with an ethylating agent, such as ethyl bromide or ethyl iodide. This nucleophilic substitution reaction introduces the ethyl group at the α-position, leading to the formation of the key intermediate, 2-(2,6-difluorophenyl)butyronitrile. google.comorgsyn.org

The final step in this sequence is the hydrolysis of the nitrile group in 2-(2,6-difluorophenyl)butyronitrile. This transformation can be achieved under either acidic or basic conditions. semanticscholar.orgchemicalbook.com Acidic hydrolysis, typically using a strong acid like hydrochloric or sulfuric acid with heating, directly yields the desired this compound. chemicalbook.com Basic hydrolysis, using a base such as sodium hydroxide, initially forms the carboxylate salt, which is then protonated in a separate acidic workup step to afford the final carboxylic acid product.

An alternative, though less direct, approach could involve a Grignard reaction. This would entail the formation of a Grignard reagent from a suitable 2,6-difluorophenyl halide, followed by its reaction with a carbonyl compound that can be subsequently converted to a butanoic acid side chain. However, the nitrile alkylation pathway is generally more straightforward for this specific target.

Identification and Management of Key Synthetic Intermediates

Table 1: Key Intermediates in the Synthesis of this compound

| Intermediate Name | Chemical Structure | Role in Synthesis |

| 2,6-Difluorobenzonitrile | Starting material containing the difluorophenyl moiety and a synthetically versatile nitrile group. | |

| 2-(2,6-Difluorophenyl)acetonitrile Carbanion | Nucleophilic species formed by deprotonation, which attacks the ethylating agent. Its stability and reactivity are crucial for the alkylation step. | |

| 2-(2,6-Difluorophenyl)butyronitrile | The direct precursor to the final product, formed via the alkylation of 2,6-difluorobenzonitrile. Its purity is critical for the final hydrolysis step. | |

| 2-(2,6-Difluorophenyl)butanamide | An intermediate that can be formed during the hydrolysis of the nitrile, particularly under controlled conditions. It is subsequently hydrolyzed to the carboxylic acid. |

The first key intermediate, 2,6-difluorobenzonitrile , serves as the foundational block of the synthesis. Its availability and purity are paramount. The reaction conditions for its synthesis, such as temperature and solvent purity, must be carefully controlled to maximize yield and minimize impurities that could interfere with subsequent steps. chemicalbook.com

The formation of the 2-(2,6-difluorophenyl)acetonitrile carbanion is a critical juncture in the synthesis. The choice of base and solvent is crucial to ensure efficient deprotonation without causing side reactions. Strong bases like sodium amide or lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (B95107) (THF) are typically employed. The temperature of the reaction must be kept low to prevent decomposition of the carbanion.

The primary intermediate leading to the final product is 2-(2,6-difluorophenyl)butyronitrile . Its successful synthesis relies on the efficient alkylation of the aforementioned carbanion. The reaction progress should be monitored to ensure complete consumption of the starting nitrile and to minimize the formation of dialkylated byproducts. Purification of this intermediate, for instance by distillation or chromatography, is often necessary to ensure a clean final product. orgsyn.org

During the hydrolysis of 2-(2,6-difluorophenyl)butyronitrile, 2-(2,6-difluorophenyl)butanamide can be an intermediate species, especially under milder hydrolysis conditions. google.com While often not isolated, its formation is an integral part of the reaction mechanism. Complete conversion of the amide to the carboxylic acid requires sufficiently harsh conditions, such as prolonged heating in the presence of a strong acid or base.

Careful management of these intermediates, including monitoring their formation and purity at each stage, is essential for the successful and efficient synthesis of this compound.

Mechanistic Investigations of Reactions Involving the 2 2,6 Difluorophenyl Butanoic Acid Scaffold

Elucidation of Nucleophilic Acyl Substitution Mechanisms on the Carboxylic Acid Group

Nucleophilic acyl substitution is a cornerstone of carboxylic acid chemistry, enabling the synthesis of a wide array of derivatives. libretexts.org This class of reactions proceeds through a general addition-elimination mechanism, where a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel a leaving group. libretexts.orgmasterorganicchemistry.com The reactivity of the carboxylic acid can be enhanced under acidic or basic conditions. byjus.com

Formation of Acid Chlorides, Esters, and Amides

The conversion of 2-(2,6-difluorophenyl)butanoic acid into its more reactive derivatives like acid chlorides, esters, and amides follows established nucleophilic acyl substitution pathways.

Acid Chlorides: The formation of an acid chloride from a carboxylic acid is typically achieved using reagents like thionyl chloride (SOCl₂). The mechanism involves the carboxylic acid acting as a nucleophile, attacking the sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and the formation of a protonated acyl chlorosulfite intermediate. This intermediate then collapses, releasing sulfur dioxide and a chloride ion, which subsequently attacks the carbonyl carbon to form the acid chloride. libretexts.org

Esters: Esterification can be accomplished through several methods. The Fischer esterification, an acid-catalyzed reaction, involves the protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon. libretexts.org The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.org Subsequent proton transfers and elimination of water yield the ester. libretexts.org Alternatively, esters can be formed from the more reactive acid chloride by reaction with an alcohol. docbrown.info This reaction proceeds via nucleophilic attack of the alcohol on the acid chloride's carbonyl carbon, followed by the elimination of the chloride leaving group. youtube.com

Amides: The direct conversion of a carboxylic acid to an amide is often challenging and requires high temperatures. libretexts.org A more common and efficient method involves the reaction of an acid chloride with ammonia (B1221849) or a primary or secondary amine. libretexts.orgyoutube.com The reaction proceeds through nucleophilic attack of the nitrogen atom of the amine on the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. youtube.com Subsequent elimination of the chloride ion and deprotonation of the nitrogen results in the formation of the amide. youtube.com

Table 1: Reagents for Nucleophilic Acyl Substitution

| Desired Product | Reagent(s) | General Conditions |

|---|---|---|

| Acid Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Anhydrous conditions |

| Ester | Alcohol (R'-OH) with an acid catalyst (e.g., H₂SO₄) | Fischer Esterification |

| Ester | Alcohol (R'-OH) from the corresponding acid chloride | Often at room temperature |

| Amide | Ammonia (NH₃), primary amine (R'-NH₂), or secondary amine (R'₂NH) from the corresponding acid chloride | Typically in a suitable solvent |

Role of Intermediates and Transition States

The central feature of nucleophilic acyl substitution is the formation of a tetrahedral intermediate . youtube.com This intermediate is sp³-hybridized, a stark contrast to the sp²-hybridized carbonyl carbon of the reactant and product. youtube.com The stability of this intermediate and the facility with which the leaving group departs are critical factors influencing the reaction rate.

In acid-catalyzed reactions, the carbonyl group is first protonated, making it more electrophilic and susceptible to attack by even weak nucleophiles. byjus.comlibretexts.org The resulting tetrahedral intermediate is also protonated. For the reaction to proceed, a proton is transferred to the leaving group, making it a better leaving group (e.g., water instead of hydroxide). libretexts.org

In base-catalyzed or reactions with strong nucleophiles, the nucleophile directly attacks the carbonyl carbon to form an anionic tetrahedral intermediate. youtube.com The subsequent collapse of this intermediate expels the leaving group. The reaction is generally favored when the incoming nucleophile is a stronger base than the leaving group. masterorganicchemistry.com

The transition states in these reactions resemble the structure of the intermediates. For the formation of the tetrahedral intermediate, the transition state involves the partial formation of the new bond between the nucleophile and the carbonyl carbon and the partial breaking of the carbonyl π-bond. In the collapse of the intermediate, the transition state involves the partial reformation of the carbonyl π-bond and the partial breaking of the bond to the leaving group.

Mechanistic Pathways of Aromatic Electrophilic and Nucleophilic Substitutions on the Difluorophenyl Ring

The difluorophenyl ring of this compound can undergo both electrophilic and nucleophilic aromatic substitution, though the electronic nature of the fluorine substituents significantly influences the reactivity and regioselectivity.

Aromatic Electrophilic Substitution (EAS):

Electrophilic aromatic substitution typically proceeds via a two-step mechanism:

Attack of the aromatic π-system on an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. This step is usually the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.comtaylorfrancis.com

Deprotonation of the sigma complex by a weak base to restore aromaticity. masterorganicchemistry.com

The two fluorine atoms on the phenyl ring are electron-withdrawing groups, which deactivate the ring towards electrophilic attack. masterorganicchemistry.com However, they are also ortho, para-directors due to the ability of their lone pairs to stabilize the positive charge in the sigma complex through resonance.

Aromatic Nucleophilic Substitution (SNA_r):

Aromatic rings that are electron-deficient can undergo nucleophilic substitution. wikipedia.org The SNAr mechanism is a two-step process:

Addition of a nucleophile to the aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex . taylorfrancis.comwikipedia.org This step is typically the rate-determining step.

Elimination of the leaving group from the Meisenheimer complex to restore the aromaticity of the ring. libretexts.org

The presence of strong electron-withdrawing groups, such as the two fluorine atoms, activates the ring for nucleophilic attack. masterorganicchemistry.comwikipedia.org These groups stabilize the negative charge of the Meisenheimer complex, particularly when they are positioned ortho or para to the leaving group. libretexts.org In the case of the 2,6-difluorophenyl group, a nucleophile could potentially displace one of the fluorine atoms.

Table 2: Comparison of Aromatic Substitution Mechanisms

| Feature | Electrophilic Aromatic Substitution (EAS) | Nucleophilic Aromatic Substitution (SNAr) |

|---|---|---|

| Attacking Species | Electrophile (E⁺) | Nucleophile (Nu⁻) |

| Ring Character | Electron-rich | Electron-poor |

| Intermediate | Carbocation (Sigma complex) | Carbanion (Meisenheimer complex) |

| Role of Substituents | Electron-donating groups activate; Electron-withdrawing groups deactivate | Electron-withdrawing groups activate; Electron-donating groups deactivate |

| Rate-Determining Step | Formation of the sigma complex | Formation of the Meisenheimer complex |

Mechanisms of Stereoselective Reactions

The chiral center at the α-carbon of the butanoic acid chain allows for the investigation and application of stereoselective reactions.

Enantioselective Hydrogenation Mechanisms

Enantioselective hydrogenation is a powerful method for the synthesis of enantiomerically enriched compounds. While specific studies on the enantioselective hydrogenation of this compound itself are not detailed in the provided results, the general mechanisms for related substrates often involve the use of chiral transition metal catalysts, such as those based on ruthenium (Ru) or rhodium (Rh). nih.govcapes.gov.br

A common mechanistic proposal for Ru-catalyzed asymmetric hydrogenation involves the following key steps:

Activation of a pre-catalyst to form the active catalytic species. youtube.com

Coordination of the substrate to the metal center. In some cases, this occurs through an "outer-sphere" mechanism where the substrate interacts with the ligands rather than directly with the metal. youtube.com

Rate-determining addition of hydrogen to the metal complex. nih.gov

Insertion of the alkene into the metal-hydride bond. This is often the enantio-determining step, where the facial selectivity is dictated by the chiral ligands on the catalyst. nih.gov

Release of the hydrogenated product and regeneration of the catalyst. nih.gov

The specific interactions between the substrate, the chiral ligands, and the metal center in the transition state of the enantio-determining step are crucial for achieving high enantioselectivity.

Stereochemical Control in Chiral Auxiliary-Mediated Reactions

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed.

In the context of reactions involving the carboxylic acid functionality of a molecule like this compound, a chiral auxiliary could be attached, for example, as an ester or amide. The steric bulk and specific conformation of the auxiliary would then control the approach of a reagent to a particular face of the molecule.

For instance, in glycosylation reactions, chiral auxiliaries attached at the C-2 position of a glycosyl donor can control the anomeric stereochemistry. nih.gov The mechanism often involves the formation of a cyclic intermediate, such as a sulfonium (B1226848) ion, which shields one face of the molecule, forcing the incoming nucleophile (an alcohol) to attack from the opposite face, thus leading to a high degree of stereoselectivity. nih.gov A similar principle could be applied to reactions at the α-carbon of the butanoic acid chain, where a chiral auxiliary attached to the carboxyl group could influence the stereochemistry of enolate formation and subsequent alkylation.

Kinetic Studies of Reaction Rates and Rate-Determining Steps

For a hypothetical reaction involving this compound, a kinetic study would involve systematically varying the concentrations of the reactants and catalysts and measuring the effect on the reaction rate. This data allows for the determination of the reaction order with respect to each component. The species whose concentrations influence the rate are involved in the RDS.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | [this compound] (mol/L) | [Reagent B] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻³ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻³ |

| 3 | 0.1 | 0.2 | 1.5 x 10⁻³ |

This table is illustrative and does not represent actual experimental data.

In this hypothetical example, doubling the concentration of this compound doubles the rate, suggesting the reaction is first-order with respect to this reactant. Conversely, changing the concentration of Reagent B has no effect on the rate, indicating it is zero-order and likely not involved in the rate-determining step. The rate law would be: Rate = k[this compound].

Influence of Fluorine Substituents on Reaction Mechanisms and Selectivity

The presence of two fluorine atoms on the phenyl ring at the ortho positions (positions 2 and 6) is expected to have a significant impact on the reactivity and selectivity of this compound compared to its non-fluorinated analog, 2-phenylbutanoic acid.

Fluorine is the most electronegative element, and its presence on an aromatic ring exerts a strong electron-withdrawing inductive effect (-I effect). This effect can significantly influence reaction mechanisms in several ways:

Acidity of the Carboxylic Acid: The electron-withdrawing nature of the two fluorine atoms increases the acidity of the carboxylic acid proton. This is because the difluorophenyl group helps to stabilize the resulting carboxylate anion by pulling electron density away from the negative charge.

Reactivity of the Aromatic Ring: The strong inductive effect of the fluorine atoms deactivates the aromatic ring towards electrophilic aromatic substitution reactions. The electron density of the ring is reduced, making it less attractive to electrophiles.

Steric Hindrance: The ortho-fluorine atoms create significant steric hindrance around the benzylic position (the carbon atom attached to both the phenyl ring and the carboxyl group). This can hinder the approach of reactants, potentially slowing down reactions at this site or favoring attack at less hindered positions.

Influence on Intermediates: Fluorine substituents can stabilize or destabilize reaction intermediates. For instance, they can stabilize adjacent carbocations through resonance donation from their lone pairs, although this effect is often outweighed by their strong inductive withdrawal. In reactions involving radical intermediates, the effect of fluorine is complex and can influence the stability and selectivity of the radical pathways.

The interplay of these electronic and steric effects can lead to changes in reaction selectivity. For example, in a reaction with multiple possible products, the presence of the difluoro substitution might favor the formation of one product over others that would be preferred in the non-fluorinated version of the molecule. This has been observed in various fluorinated systems where the introduction of fluorine can completely reverse the regioselectivity of a reaction.

Derivatization Strategies for Analytical and Research Applications of 2 2,6 Difluorophenyl Butanoic Acid

Principles and Objectives of Chemical Derivatization in Organic Chemistry Research

Chemical derivatization is the process of transforming a chemical compound into a product of similar chemical structure, called a derivative. sci-hub.se In the context of organic chemistry research, particularly for the analysis of carboxylic acids like 2-(2,6-difluorophenyl)butanoic acid, derivatization serves several key objectives:

Enhanced Volatility and Thermal Stability: Many carboxylic acids are not sufficiently volatile for gas chromatography (GC) analysis. Derivatization, typically through esterification, converts the polar carboxyl group into a less polar and more volatile ester, making GC analysis feasible. research-solution.com

Improved Chromatographic Separation: Derivatization can alter the polarity and chemical properties of an analyte, leading to better separation from matrix components and other analytes in both gas and liquid chromatography. sci-hub.senih.gov

Increased Detection Sensitivity: For techniques like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, the native analyte may lack a suitable chromophore or fluorophore. Derivatization introduces a tag that absorbs UV light or fluoresces, significantly lowering the limits of detection. sci-hub.senih.gov

Enhanced Mass Spectrometric Ionization: In mass spectrometry (MS), the ionization efficiency of carboxylic acids can be poor. Derivatization can introduce a readily ionizable group, improving sensitivity in both electrospray ionization (ESI) and other ionization techniques. researchgate.netnih.gov

Structural Elucidation: Specific derivatization reactions can be used to confirm the presence of certain functional groups and to aid in the structural elucidation of unknown compounds.

Chiral Resolution: For chiral molecules like this compound, derivatization with a chiral reagent creates diastereomers that can be separated on a non-chiral chromatographic column, allowing for the determination of enantiomeric purity. juniperpublishers.commdpi.com

The primary goals of derivatization are to improve the analytical method's performance in terms of sensitivity, selectivity, and resolution, ultimately leading to more accurate and reliable quantitative and qualitative analysis. sci-hub.se

Derivatization for Enhanced Chromatographic Separation and Detection

Esterification for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique, but its application to non-volatile compounds like carboxylic acids is limited. Esterification is a common derivatization strategy to overcome this limitation. For this compound, the carboxyl group can be converted into an ester, increasing its volatility and making it amenable to GC-MS analysis.

Common esterification reagents include:

Alkyl Halides: Reagents like pentafluorobenzyl bromide (PFBBr) react with the carboxylate anion to form pentafluorobenzyl esters. research-solution.com These derivatives are not only volatile but also highly sensitive to electron capture detection (ECD), offering very low detection limits.

Diazomethane (B1218177) and its Analogs: Diphenyl diazomethane has been shown to rapidly derivatize perfluorinated carboxylic acids at room temperature, offering a fast and efficient method for GC-MS analysis. nih.gov

Alcohols with Acid Catalysis: Simple alcohols like methanol (B129727) or ethanol, in the presence of an acid catalyst such as sulfuric acid or boron trifluoride, can be used to form methyl or ethyl esters, respectively. nih.gov

The choice of esterification reagent depends on the specific analytical requirements, such as desired sensitivity and the presence of other functional groups in the molecule.

Table 1: Common Esterification Reagents for GC-MS Analysis of Carboxylic Acids

| Reagent | Derivative Formed | Key Advantages |

| Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl ester | High volatility, excellent sensitivity with ECD. research-solution.com |

| Diphenyl diazomethane | Diphenylmethyl ester | Rapid reaction at room temperature. nih.gov |

| Methanol/H₂SO₄ | Methyl ester | Cost-effective, readily available reagents. nih.gov |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl ester | Forms volatile derivatives for a wide range of compounds. research-solution.com |

Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS) and HPLC-FLD

For liquid chromatography-based methods, derivatization can significantly enhance detection sensitivity and improve chromatographic retention, particularly in reversed-phase systems where polar carboxylic acids may have poor retention. nih.gov

For LC-MS analysis , the primary goal of derivatization is often to improve ionization efficiency. researchgate.net Amidation reactions are frequently employed, where the carboxylic acid is coupled with an amine-containing reagent. nih.gov This introduces a basic nitrogen atom that is readily protonated in the positive ion mode of electrospray ionization (ESI), leading to a significant increase in signal intensity. nih.gov

For instance, reagents like 4-bromo-N-methylbenzylamine (4-BNMA) have been successfully used to derivatize carboxylic acids for LC-MS/MS analysis. The presence of the bromine atom in the derivative provides a characteristic isotopic pattern that aids in identification. nih.govnih.gov

For HPLC with fluorescence detection (HPLC-FLD) , derivatization is used to attach a fluorescent tag to the molecule. nih.gov This is particularly useful when the native compound has little to no natural fluorescence. A variety of fluorescent labeling reagents for carboxylic acids are available, including:

Coumarin Analogues: These reagents react with carboxylic acids to form highly fluorescent esters. nih.gov

Anthracene (B1667546) Derivatives: Similar to coumarins, these introduce a strongly fluorescent anthracene moiety. nih.gov

4-((2-Methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-yl)amino)-Ethyl-4-Methyl Benzenesulfonate (MNDMB): This novel reagent has been shown to react with unsaturated fatty acids to produce stable and highly fluorescent derivatives. researchgate.net

The selection of the derivatization reagent for LC-MS or HPLC-FLD will depend on the specific instrumentation available and the analytical sensitivity required.

Table 2: Derivatization Reagents for LC-MS and HPLC-FLD Analysis of Carboxylic Acids

| Analytical Technique | Reagent | Functional Group Introduced | Benefit |

| LC-MS | 4-bromo-N-methylbenzylamine (4-BNMA) | Amide with a bromine tag | Improved ionization efficiency, characteristic isotopic pattern. nih.govnih.gov |

| LC-MS | N,N-dimethylethylenediamine (DMED) | Amide | Enhanced sensitivity for short-chain fatty acids. researchgate.net |

| HPLC-FLD | Coumarin Analogues | Fluorescent ester | High fluorescence for sensitive detection. nih.gov |

| HPLC-FLD | MNDMB | Fluorescent tag | High stability and strong fluorescence properties. researchgate.net |

Derivatization for Spectroscopic Characterization (e.g., NMR, IR, UV-Vis)

While derivatization is primarily used to enhance chromatographic and mass spectrometric analysis, it can also be a valuable tool for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The formation of a derivative, such as an ester or an amide, will cause predictable shifts in the NMR spectrum. For example, in the ¹H NMR spectrum of this compound, the acidic proton of the carboxyl group would disappear upon esterification, and new signals corresponding to the protons of the added alcohol or amine would appear. This can help confirm the structure of the original molecule.

Infrared (IR) Spectroscopy: The characteristic broad O-H stretch of the carboxylic acid (typically around 2500-3300 cm⁻¹) and the C=O stretch (around 1700-1725 cm⁻¹) will be replaced by the C=O stretch of the ester (around 1735-1750 cm⁻¹) or amide (around 1630-1695 cm⁻¹). These distinct changes in the IR spectrum provide clear evidence of a successful derivatization reaction.

UV-Vis Spectroscopy: If this compound does not have a strong UV-Vis absorption profile, derivatization with a chromophoric group can be used to facilitate its detection and quantification by UV-Vis spectroscopy. nih.gov

Chiral Derivatization for Enantiomeric Purity Determination

Since this compound possesses a chiral center at the second carbon atom, it exists as a pair of enantiomers. Determining the enantiomeric purity is often crucial in pharmaceutical and biological research. Chiral derivatization is a powerful technique for this purpose.

The principle involves reacting the racemic mixture of the carboxylic acid with a single enantiomer of a chiral derivatizing agent (CDA). This reaction produces a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated using standard, non-chiral chromatographic techniques like reversed-phase HPLC. juniperpublishers.commdpi.com

A widely used CDA for amines, and by extension for carboxylic acids after conversion to an activated species, is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide). juniperpublishers.com For carboxylic acids, chiral amines or alcohols can be used as CDAs in the presence of a coupling agent. For example, a chiral amine would react with this compound to form diastereomeric amides.

The separated diastereomers can then be quantified, and the ratio of their peak areas directly corresponds to the enantiomeric ratio of the original this compound sample.

Table 3: Chiral Derivatization for Enantiomeric Purity Determination

| Chiral Derivatizing Agent (CDA) | Analyte Functional Group | Resulting Derivative | Separation Technique |

| (S)-(-)-α-Phenylethylamine | Carboxylic Acid | Diastereomeric Amides | Reversed-Phase HPLC |

| Marfey's Reagent | Amine (after conversion of acid) | Diastereomeric Adducts | Reversed-Phase HPLC juniperpublishers.com |

| (S)-Anabasine | Carboxylic Acid | Diastereomeric Amides | LC-MS/MS nih.gov |

Development of Novel Derivatization Reagents for Specific Analytical Needs

The field of analytical chemistry is continuously evolving, with ongoing research focused on developing new derivatization reagents that offer improved sensitivity, selectivity, and reaction efficiency. nih.gov For the analysis of carboxylic acids like this compound, the development of novel reagents is driven by several factors:

Enhanced Ionization for Mass Spectrometry: Researchers are designing reagents that introduce a permanent positive or negative charge to the analyte, significantly boosting ionization efficiency in ESI-MS. nih.gov

Isotope-Coded Derivatization: This strategy involves using a pair of derivatization reagents, one with a light isotope and the other with a heavy isotope. By derivatizing the sample and a standard with the different isotopic forms, a characteristic doublet is observed in the mass spectrum, which facilitates quantification and identification. researchgate.net

Multi-functional Reagents: Some new reagents are designed to react with multiple functional groups simultaneously, allowing for the comprehensive analysis of different classes of metabolites in a single run.

Improved Reaction Kinetics: The development of reagents that react quickly under mild conditions is a key objective to improve sample throughput and minimize analyte degradation. nih.gov

An example of a novel derivatization approach is the use of 4-bromo-N-methylbenzylamine (4-BNMA) for the analysis of carboxylic acids by LC-MS. This reagent not only improves sensitivity but also provides a unique isotopic signature for confident identification. nih.govnih.gov The ongoing development of such reagents will undoubtedly expand the analytical toolbox for researchers studying compounds like this compound.

Theoretical and Computational Chemistry Studies of 2 2,6 Difluorophenyl Butanoic Acid

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, starting from the arrangement of its electrons and nuclei.

Ab Initio Methods for Electronic Structure and Energetics

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed to achieve high-accuracy descriptions of the electronic structure and energetics of 2-(2,6-difluorophenyl)butanoic acid. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be used to calculate fundamental properties. These calculations can yield precise values for total energy, orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), ionization potential, and electron affinity. The energy difference between HOMO and LUMO is particularly important as it relates to the chemical reactivity and kinetic stability of the molecule.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Predictions

Density Functional Theory (DFT) has become a widely used method for studying molecules of this size due to its favorable balance of accuracy and computational cost.

Geometry Optimization: DFT calculations are instrumental in determining the most stable three-dimensional structure of this compound. By minimizing the energy of the molecule with respect to the positions of its atoms, a precise set of optimized geometric parameters (bond lengths, bond angles, and dihedral angles) can be obtained. These calculated geometries typically show excellent agreement with experimental data where available.

Spectroscopic Predictions: DFT is also a powerful tool for predicting various spectroscopic properties.

Vibrational Spectroscopy: Calculations of vibrational frequencies can simulate the infrared (IR) and Raman spectra of the molecule. This is useful for identifying characteristic vibrational modes, such as the C=O stretch of the carboxylic acid and the C-F stretches of the difluorophenyl ring.

NMR Spectroscopy: It is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H, ¹³C, ¹⁹F) by calculating the magnetic shielding tensors. These theoretical predictions are invaluable for interpreting and assigning experimental NMR spectra.

The table below presents a hypothetical but representative set of data that could be obtained from DFT calculations for the optimized geometry of this compound.

Table 1: Selected Calculated Geometric and Spectroscopic Data for this compound

| Parameter | Atom(s) Involved | Calculated Value |

|---|---|---|

| Bond Lengths | ||

| C=O (carbonyl) | ~1.21 Å | |

| C-O (hydroxyl) | ~1.35 Å | |

| O-H | ~0.97 Å | |

| C-F | ~1.36 Å | |

| Bond Angles | ||

| O=C-O | ~123° | |

| C-C-F | ~119° | |

| Vibrational Frequencies | ||

| O-H stretch | ~3550 cm⁻¹ | |

| C=O stretch | ~1720 cm⁻¹ |

Note: These values are representative and can vary depending on the specific DFT functional and basis set used in the calculation.

Basis Set Selection and Level of Theory Considerations

The accuracy of any quantum chemical calculation is critically dependent on the chosen level of theory (e.g., DFT functional) and the basis set.

Basis Sets: For a molecule containing fluorine, it is important to use basis sets that can adequately describe polarization and diffuse electronic functions. Pople-style basis sets like 6-311+G(d,p) or correlation-consistent basis sets from Dunning, such as cc-pVTZ, are commonly employed. The inclusion of diffuse functions (+) is important for accurately describing anions and non-covalent interactions, while polarization functions (d,p) are necessary for describing the correct shape of electron orbitals in a molecule.

Level of Theory: The choice of DFT functional (e.g., B3LYP, M06-2X, ωB97X-D) influences the results. For example, functionals like M06-2X are often well-suited for systems where non-covalent interactions are important, while others may provide better accuracy for spectroscopic properties. The selection always represents a compromise between desired accuracy and available computational resources.

Molecular Mechanics and Dynamics Simulations

While quantum mechanics focuses on electron-level descriptions, molecular mechanics and dynamics are used to study the motion and larger-scale interactions of the molecule over time.

Conformational Analysis and Potential Energy Surfaces

This compound has several rotatable single bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the different stable low-energy structures (conformers) and the energy barriers between them. By systematically rotating key dihedral angles (e.g., the bond connecting the phenyl ring to the chiral carbon and the bonds within the butanoic acid chain) and calculating the corresponding energy, a potential energy surface (PES) can be generated. This surface reveals the global minimum energy conformer (the most stable shape of the molecule) as well as other local minima, providing a comprehensive picture of the molecule's flexibility.

Simulations of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Molecular dynamics (MD) simulations can model how multiple molecules of this compound interact with each other in a condensed phase (like a liquid or solid).

Hydrogen Bonding: A primary and dominant intermolecular interaction for this molecule is the hydrogen bonding between the carboxylic acid groups. MD simulations can show the formation of characteristic hydrogen-bonded dimers, where the hydroxyl hydrogen of one molecule interacts with the carbonyl oxygen of another.

Halogen Bonding: The fluorine atoms on the phenyl ring can also participate in intermolecular interactions. Although fluorine is a weak halogen bond donor, interactions between the electropositive region on one fluorine atom and a negative site (like a carbonyl oxygen) on another molecule can occur and influence the bulk properties and crystal packing of the compound.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules like this compound, offering insights that complement experimental data. These predictions are valuable for structural elucidation and for understanding the molecule's electronic environment.

Infrared (IR) Frequencies: Theoretical calculations are also employed to predict the vibrational frequencies in the infrared spectrum. researchgate.net These calculations help in the assignment of experimental IR bands to specific vibrational modes of the molecule. For this compound, key vibrational modes would include the O-H stretch of the carboxylic acid (typically broad, around 2500-3300 cm⁻¹), the C=O stretch (around 1700-1750 cm⁻¹), C-F stretches, and various vibrations of the aromatic ring and the alkyl chain. libretexts.orgdocbrown.info DFT calculations can provide harmonic frequencies, which are often scaled by an empirical factor to better match experimental anharmonic frequencies. rsc.org

A hypothetical table of predicted IR frequencies for this compound, based on general knowledge of functional group frequencies, is presented below.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 |

| C-H stretch (Aromatic) | 3000 - 3100 |

| C-H stretch (Aliphatic) | 2850 - 2960 |

| C=O stretch (Carboxylic Acid) | 1700 - 1750 |

| C=C stretch (Aromatic Ring) | 1580 - 1620 |

| C-F stretch | 1100 - 1300 |

| C-O stretch (Carboxylic Acid) | 1210 - 1320 |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling reaction pathways and characterizing the structures and energies of transition states. For this compound, several types of reactions could be investigated computationally.

Acid-Base Chemistry: The deprotonation of the carboxylic acid is a fundamental reaction. Computational methods can be used to calculate the pKa of the acid, providing a measure of its acidity. This involves calculating the Gibbs free energy change for the dissociation reaction in a solvent, often modeled using a polarizable continuum model (PCM).

Esterification and Amidation Reactions: The reactions of the carboxylic acid group to form esters or amides are of significant interest. Computational modeling can map the potential energy surface for these reactions, identifying the transition states and intermediates. This allows for the determination of activation energies and reaction rates. For example, the reaction with an alcohol would proceed through a tetrahedral intermediate, and the energies of this intermediate and the associated transition states could be calculated.

Reactions involving the Aromatic Ring: The difluorophenyl group can undergo various aromatic substitution reactions. Theoretical calculations can predict the regioselectivity of these reactions (i.e., at which position on the ring the substitution is most likely to occur) by analyzing the electron density distribution and the stability of the intermediates (e.g., sigma complexes). The fluorine atoms are strong electron-withdrawing groups, which will influence the reactivity of the aromatic ring.

The characterization of a transition state involves locating a first-order saddle point on the potential energy surface. This is typically done using optimization algorithms that search for a structure with one imaginary frequency in its vibrational spectrum, which corresponds to the motion along the reaction coordinate.

Quantitative Structure-Reactivity Relationship (QSAR) Studies for Fluorinated Systems

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. nih.gov For fluorinated systems, including compounds like this compound, QSAR models can be developed to predict various endpoints.

Descriptors: The first step in a QSAR study is to calculate a set of molecular descriptors that encode the structural and physicochemical properties of the molecules. For this compound, these descriptors could include:

Topological descriptors: Based on the 2D representation of the molecule. ijpsr.com

Geometrical descriptors: Derived from the 3D structure, such as molecular surface area and volume.

Electronic descriptors: Such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov

Hydrophobicity descriptors: Like the logarithm of the partition coefficient (logP).

Model Development: Once the descriptors are calculated for a set of related compounds, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the QSAR model. nih.govnih.gov The goal is to find a statistically significant correlation between a subset of descriptors and the observed activity or property.

Applications for Fluorinated Systems: QSAR models for fluorinated aromatic compounds have been developed to predict a wide range of properties, including toxicity, environmental fate, and biological activity. nih.govijpsr.comnih.gov While no specific QSAR study that explicitly includes this compound was found, its descriptors could be calculated and used to predict its properties based on existing models for similar fluorinated carboxylic acids or aromatic compounds. The presence of the two fluorine atoms would significantly influence its electronic and hydrophobic properties, which are often key parameters in QSAR models. acs.org

A hypothetical data table illustrating the types of descriptors that would be calculated for this compound in a QSAR study is shown below.

| Descriptor Type | Descriptor Example | Hypothetical Value |

| Constitutional | Molecular Weight | 202.17 g/mol |

| Topological | Wiener Index | (Calculated Value) |

| Geometrical | Molecular Surface Area | (Calculated Value) Ų |

| Electronic | Dipole Moment | (Calculated Value) Debye |

| Electronic | HOMO Energy | (Calculated Value) eV |

| Electronic | LUMO Energy | (Calculated Value) eV |

| Physicochemical | logP | (Calculated Value) |

Advanced Applications and Future Research Directions of 2 2,6 Difluorophenyl Butanoic Acid Derivatives

Role as Precursors in the Synthesis of Complex Organic Scaffolds

The unique stereoelectronic profile of 2-(2,6-difluorophenyl)butanoic acid derivatives makes them attractive starting materials for the construction of intricate molecular frameworks. The presence of the difluorophenyl group can influence the reactivity and conformation of the molecule, guiding the formation of specific and often complex, three-dimensional structures.

While direct examples of the use of this compound in the synthesis of complex scaffolds are emerging, the broader class of phenylbutanoic acid derivatives is widely employed in the creation of diverse heterocyclic and fused-ring systems. For instance, analogous butanoic acid derivatives are key intermediates in the synthesis of various heterocyclic compounds. biointerfaceresearch.com These reactions often involve the cyclization of the butanoic acid chain with other reagents to form rings containing nitrogen, oxygen, or sulfur. The specific nature of the substituents on the phenyl ring can significantly impact the electronic and steric environment of the reaction center, thereby influencing the yield and selectivity of the cyclization process.

Moreover, the synthesis of fused-ring systems, which are common motifs in pharmaceuticals and natural products, can be achieved using precursors analogous to this compound. These multi-ring structures are often assembled through sequential cyclization reactions, where the butanoic acid moiety can be transformed to form one of the rings in the final scaffold.

The principles demonstrated in the synthesis of complex scaffolds using other phenylbutanoic acid derivatives can be extrapolated to predict the utility of this compound. The electron-withdrawing nature of the fluorine atoms is expected to modulate the reactivity of the carboxylic acid group and the adjacent methylene (B1212753) protons, potentially leading to novel and efficient synthetic routes to complex, fluorinated organic scaffolds.

Exploration in Catalysis and Asymmetric Synthesis (e.g., Chiral Ligands, Organocatalysts)

The development of chiral ligands and organocatalysts is a pivotal area of research for enabling enantioselective transformations, which are crucial for the synthesis of single-enantiomer drugs and other biologically active molecules. The chiral backbone of this compound, when resolved into its separate enantiomers, presents an interesting scaffold for the design of new catalysts.

Chiral Ligands: Chiral ligands coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of a catalytic reaction. nih.govresearchgate.netmdpi.comutexas.edursc.org While specific examples of ligands derived directly from this compound are not yet prevalent in the literature, the general strategy involves the functionalization of the carboxylic acid and the chiral center to introduce coordinating atoms like phosphorus, nitrogen, or oxygen. For instance, the carboxylic acid could be converted to an amide, and the α-position could be further elaborated to create a bidentate P,N-ligand, a class of ligands known for its effectiveness in a variety of asymmetric transformations. The 2,6-difluoro substitution on the phenyl ring could impart unique electronic and steric properties to the resulting ligand, potentially leading to enhanced enantioselectivity and catalytic activity.

Organocatalysts: Organocatalysts are small, chiral organic molecules that can catalyze chemical reactions without the need for a metal. The chiral scaffold of this compound is a promising candidate for the development of new organocatalysts. For example, the carboxylic acid functionality could act as a Brønsted acid or a hydrogen-bond donor, while the chiral backbone provides the necessary stereochemical information. By attaching other functional groups, such as an amine or a thiourea, to the butanoic acid framework, bifunctional organocatalysts could be designed. These catalysts can simultaneously activate both the nucleophile and the electrophile in a reaction, leading to high levels of stereocontrol.

Chiral Auxiliaries: Another potential application in asymmetric synthesis is the use of enantiomerically pure this compound as a chiral auxiliary. A chiral auxiliary is a temporary functional group that is attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. The steric bulk and electronic nature of the 2,6-difluorophenyl group could effectively shield one face of a reactive intermediate, leading to high diastereoselectivity in reactions such as alkylations, aldol (B89426) additions, or Diels-Alder reactions.

Investigations into Novel Organic Transformations and Reaction Methodologies

The unique structural features of this compound and its derivatives make them interesting substrates for the exploration of new organic reactions and the development of innovative synthetic methodologies.

Decarboxylative Functionalization: A significant area of modern organic synthesis is the development of decarboxylative cross-coupling reactions, where a carboxylic acid is used as a readily available and stable precursor to a carbanion or a radical. researchgate.net The application of this strategy to this compound could provide a direct route to the corresponding 1-(2,6-difluorophenyl)propane, or, in the presence of a suitable coupling partner, to more complex molecules. For example, a photoredox-catalyzed decarboxylative coupling with an aryl halide could lead to the formation of a new carbon-carbon bond at the α-position of the original butanoic acid.

C-H Activation: Direct functionalization of unactivated C-H bonds is a powerful strategy for streamlining synthetic routes. The phenyl ring of this compound presents several C-H bonds that could potentially be targeted for functionalization. While the fluorine atoms direct electrophilic aromatic substitution to specific positions, modern catalytic methods involving transition metals can enable the selective activation and functionalization of otherwise unreactive C-H bonds. This could allow for the introduction of new functional groups onto the aromatic ring, further expanding the molecular diversity accessible from this starting material.

Novel Cyclization Reactions: The butanoic acid chain, in conjunction with the difluorophenyl ring, can be a precursor for various intramolecular cyclization reactions to form new heterocyclic systems. For example, under acidic or basic conditions, or through transition-metal catalysis, the carboxylic acid could react with a suitably positioned functional group on the phenyl ring (introduced via C-H activation, for instance) to form a lactone or other heterocyclic structures. The fluorine atoms would be expected to influence the feasibility and outcome of such cyclizations.

Emerging Research Areas for Fluorinated Carboxylic Acids in Chemical Sciences

The broader class of fluorinated carboxylic acids, to which this compound belongs, is at the heart of several emerging and exciting areas of chemical research. The unique properties imparted by fluorine, such as high electronegativity, the ability to form strong C-F bonds, and the capacity to modulate lipophilicity and metabolic stability, are being harnessed in innovative ways. tandfonline.comresearchgate.net

Materials Science: Fluorinated compounds are finding increasing use in the design of advanced materials with tailored properties. hokudai.ac.jp Fluorinated carboxylic acids can serve as building blocks for the synthesis of fluoropolymers, which exhibit exceptional thermal stability, chemical resistance, and low surface energy. These properties make them valuable for applications ranging from high-performance coatings and membranes to advanced electronic components. Furthermore, fluorinated carboxylic acids are being investigated as components of liquid crystals and as precursors for metal-organic frameworks (MOFs), where the fluorine atoms can influence the packing of the molecules and the properties of the resulting material.

Supramolecular Chemistry: In the realm of supramolecular chemistry, fluorinated carboxylic acids are being explored for their ability to direct the self-assembly of molecules into well-defined nanostructures. rsc.org The interplay of hydrogen bonding from the carboxylic acid group and fluorous interactions (the tendency of highly fluorinated segments to segregate from hydrocarbon segments) can be used to control the formation of bimolecular monolayers, micelles, and other ordered assemblies. These self-assembled structures have potential applications in areas such as sensing, catalysis, and drug delivery.

Q & A

Q. Methodological Insight :

- Use differential scanning calorimetry (DSC) to confirm melting points. Cross-reference with databases like NIST for validation .

- Prioritize anhydrous conditions for reactions due to potential hygroscopicity of fluorinated compounds.

Basic: What synthetic strategies are employed to prepare this compound derivatives?

Answer :

A common approach involves:

Friedel-Crafts alkylation : Introduce the difluorophenyl group to a butanoic acid backbone.

Hydrolysis : Convert intermediates (e.g., nitriles or esters) to the carboxylic acid.

Example :

In a related synthesis (), 2-(2,6-difluorophenyl)-4,5-dihydrothiazole-4-carboxylic acid was prepared via cyclization of a thioamide intermediate. Adapt this by substituting the thiazole moiety with a butanoic acid chain .

Advanced: How can researchers address contradictions in reported physicochemical data (e.g., melting points)?

Answer :

Discrepancies (e.g., 98–101°C vs. 100–102°C in ) may arise from:

Q. Protocol :

- Validate purity with ≥95% HPLC area-under-curve.

- Report measurement methods explicitly (e.g., heating rate in DSC).

Advanced: What strategies optimize the yield of this compound in multi-step syntheses?

Answer :

Key factors:

- Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction.

- Protecting groups : Temporarily protect the carboxylic acid with tert-butyl esters to prevent side reactions.

- Purification : Employ flash chromatography (hexane/ethyl acetate gradients) or preparative HPLC .

Case Study :

In , a thiazole intermediate was purified via silica gel chromatography (70% yield). Apply similar steps for butanoic acid analogs.

Basic: What safety protocols are essential for handling fluorinated phenylbutanoic acids?

Q. Answer :

Q. Emergency Response :

Advanced: How do fluorine substituents influence the electronic properties of this compound in mechanistic studies?

Q. Answer :

- Electron-withdrawing effect : Fluorines meta-direct electrophilic aromatic substitution and enhance acidity of the carboxylic acid (pKa ~2.5–3.0, inferred from acetic acid analogs).

- Steric effects : Ortho-fluorines hinder rotation, stabilizing planar conformations for enzyme binding.

Q. Experimental Design :

- Perform DFT calculations to map electrostatic potential surfaces.

- Compare reactivity with mono- or non-fluorinated analogs (e.g., 4-fluorophenylacetic acid in ) .

Advanced: How can researchers validate the structural integrity of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.